ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4th position and an ethyl ester group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the reaction involves the use of 4-fluorophenylhydrazine and ethyl pyruvate as starting materials. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl indole-2-carboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Fluoroindole: Lacks the ethyl ester group, affecting its solubility and reactivity.
2,3-Dihydro-1H-indole-2-carboxylate: Lacks the fluorine atom, resulting in different biological activities.
The presence of both the fluorine atom and the ethyl ester group in this compound makes it unique and enhances its reactivity and potential biological activities .
Biological Activity
Ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Its unique structure, characterized by a fluorine atom at the 4th position and an ethyl ester group at the 2nd position, makes it a subject of interest in medicinal chemistry. This article reviews its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12FNO2
- Molecular Weight : 209.22 g/mol
- Chemical Structure : The compound features a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Biological Activity Overview
Recent studies have highlighted several important biological activities of this compound:
- Antiviral Properties : Research indicates that derivatives of indole-2-carboxylic acids can inhibit HIV-1 integrase, suggesting potential antiviral applications for compounds like this compound .
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, similar indole derivatives have demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in low micromolar ranges .
- Antimicrobial Effects : this compound exhibits antimicrobial properties against various pathogens, which is crucial for developing new antibiotics .
- Enzyme Inhibition : It acts as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases, which are involved in inflammation and immune response modulation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on indole derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated that the compound exhibited significant inhibitory effects with IC50 values comparable to established anticancer drugs. For example, one derivative showed an IC50 of 0.13 μM against HIV integrase, indicating strong potential for therapeutic development .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways involved in inflammation and cancer progression. The presence of the fluorine atom enhances its interaction with biological targets, potentially increasing potency and selectivity .
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
ethyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-5,10,13H,2,6H2,1H3 |
InChI Key |
CBYKPGVOYAWNIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=CC=C2F |
Origin of Product |
United States |
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